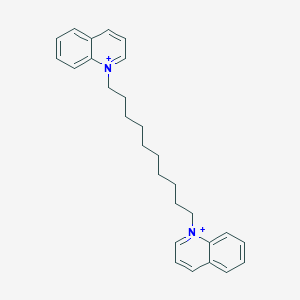![molecular formula C17H15NO4S B14291014 1-(Benzenesulfonyl)-4-[(oxiran-2-yl)methoxy]-1H-indole CAS No. 113854-61-8](/img/structure/B14291014.png)
1-(Benzenesulfonyl)-4-[(oxiran-2-yl)methoxy]-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzenesulfonyl)-4-[(oxiran-2-yl)methoxy]-1H-indole is a complex organic compound that combines the structural features of benzenesulfonyl, oxirane, and indole
Vorbereitungsmethoden
The synthesis of 1-(Benzenesulfonyl)-4-[(oxiran-2-yl)methoxy]-1H-indole typically involves multiple steps, starting with the preparation of the indole core. The indole is then functionalized with a benzenesulfonyl group and an oxirane moiety. Common synthetic routes include:
Step 1 Preparation of Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Step 2 Introduction of Benzenesulfonyl Group: The indole is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine to introduce the benzenesulfonyl group.
Step 3 Addition of Oxirane Moiety: The final step involves the reaction of the benzenesulfonyl-indole intermediate with an epoxide, such as oxirane-2-methanol, under basic conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
1-(Benzenesulfonyl)-4-[(oxiran-2-yl)methoxy]-1H-indole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, where nucleophiles such as amines or thiols open the epoxide ring to form substituted products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective reactions.
Wissenschaftliche Forschungsanwendungen
1-(Benzenesulfonyl)-4-[(oxiran-2-yl)methoxy]-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(Benzenesulfonyl)-4-[(oxiran-2-yl)methoxy]-1H-indole involves its interaction with specific molecular targets and pathways. The oxirane moiety can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the disruption of cellular processes. The benzenesulfonyl group may also contribute to the compound’s biological activity by enhancing its binding affinity to target proteins.
Vergleich Mit ähnlichen Verbindungen
1-(Benzenesulfonyl)-4-[(oxiran-2-yl)methoxy]-1H-indole can be compared with other similar compounds, such as:
1-(Benzenesulfonyl)-2-methylindole: Lacks the oxirane moiety, resulting in different reactivity and biological activity.
4-(Benzenesulfonyl)-1H-indole: Similar structure but without the oxirane group, leading to different chemical properties.
1-(Benzenesulfonyl)-3-(oxiran-2-yl)methoxybenzene: Contains an oxirane moiety but differs in the position of the functional groups, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
113854-61-8 |
|---|---|
Molekularformel |
C17H15NO4S |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-4-(oxiran-2-ylmethoxy)indole |
InChI |
InChI=1S/C17H15NO4S/c19-23(20,14-5-2-1-3-6-14)18-10-9-15-16(18)7-4-8-17(15)22-12-13-11-21-13/h1-10,13H,11-12H2 |
InChI-Schlüssel |
YVCMQHNDBOWSGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)COC2=CC=CC3=C2C=CN3S(=O)(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-{Methylenebis[(6-methoxy-2,1-phenylene)oxymethylene]}bis(oxirane)](/img/structure/B14290935.png)
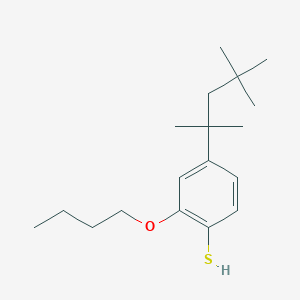
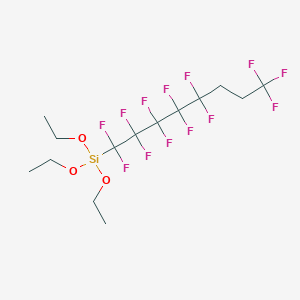
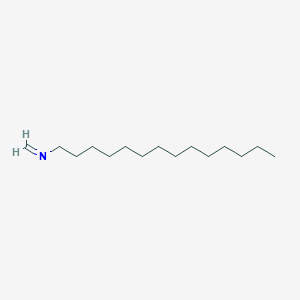

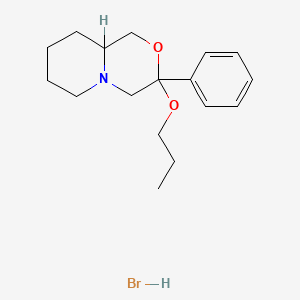
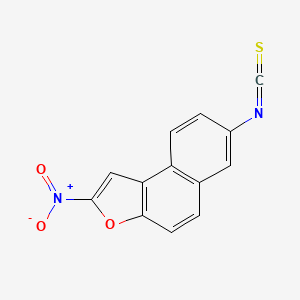

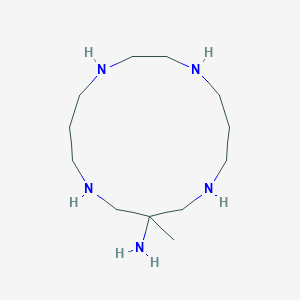
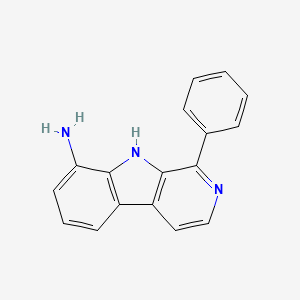
![4-[(Pentamethyldisilanyl)ethynyl]benzonitrile](/img/structure/B14290980.png)

![3-Bromo-2-[(but-2-en-1-yl)oxy]oxane](/img/structure/B14290997.png)
